molecular formula C21H17ClN4O3 B2976803 N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115336-48-5

N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

Cat. No.: B2976803
CAS No.: 1115336-48-5
M. Wt: 408.84
InChI Key: IQPPTBLWIHKXLG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes : Research has demonstrated diverse methodologies for synthesizing pyrimidinyl acetamide derivatives, showcasing the flexibility in attaching different functional groups to the core structure. These methods include condensation reactions and modifications to incorporate specific moieties for targeted applications, such as antimicrobial activity (Nunna et al., 2014).

Bioactivity

  • Antimicrobial Activity : Several studies have focused on the antimicrobial properties of pyrimidinyl acetamides. For instance, novel heterocyclic compounds containing the sulfamido moiety have shown significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents (Nunna et al., 2014).
  • Herbicidal Screening : Pyrimidinyl acetamide derivatives have also been evaluated for their herbicidal properties, with some compounds displaying excellent inhibitory activity against various weeds, suggesting their utility in agricultural applications (Fang Hai-bin, 2007).
  • Anticancer Activity : The design and synthesis of certain pyrimidinyl acetamide derivatives have been undertaken with the aim of discovering new anticancer agents. Some of these compounds have shown promising results in inhibiting the growth of cancer cell lines, indicating their potential in cancer therapy (Al-Sanea et al., 2020).

Chemical Properties and Applications

  • Molecular Docking and Structure-Activity Relationship : The synthesis and structural analysis of pyrimidinyl acetamides, including molecular docking studies, have provided insights into their interaction with biological targets. These studies are crucial for understanding the mechanism of action and for the design of more potent derivatives with specific biological activities (Sharma et al., 2018).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-15-8-6-13(7-9-15)10-23-17(27)12-26-20(28)19-18(25-21(26)29)16(11-24-19)14-4-2-1-3-5-14/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPPTBLWIHKXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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